Dilazep dihydrochloride monohydrate is a pharmaceutical compound primarily recognized for its vasodilating properties and its role as an adenosine reuptake inhibitor. It is utilized in the treatment of various cardiovascular and renal conditions, including ischemic heart disease and chronic glomerulonephritis. The compound is classified under vasodilators and is known for its antiplatelet effects, making it beneficial in managing conditions that require improved blood flow and reduced platelet aggregation.
Dilazep dihydrochloride monohydrate is derived from the chemical synthesis of specific precursors, which involve complex organic reactions. It belongs to the class of compounds known as adenosine reuptake inhibitors and has been categorized under the anatomical therapeutic chemical classification system as a vasodilator used in cardiac diseases. The compound's trade name includes Comelian Kowa, and it is often prescribed for patients with ischemic heart disease or renal dysfunction .
The synthesis of dilazep dihydrochloride monohydrate involves several steps:
Dilazep dihydrochloride monohydrate has the molecular formula and a molar mass of approximately 695.626 g/mol. Its structure features multiple functional groups, including methoxy groups and a complex aromatic system, which contribute to its pharmacological activity. The absence of defined stereocenters classifies it as an achiral molecule .
Dilazep dihydrochloride monohydrate participates in various chemical reactions that are essential for its pharmacological effects:
The mechanism by which dilazep dihydrochloride monohydrate operates involves several biochemical pathways:
Dilazep dihydrochloride monohydrate exhibits distinct physical and chemical properties:
Dilazep dihydrochloride monohydrate has several scientific uses:
Dilazep dihydrochloride monohydrate is a complex organic salt with the systematic chemical name 1,4-bis[3-(3,4,5-trimethoxybenzoyloxy)propyl]homopiperazine dihydrochloride monohydrate. Its molecular formula is C~31~H~44~N~2~O~10~·2HCl·H~2~O, corresponding to a molecular weight of 695.626 g/mol [1] [6]. The compound features a central homopiperazine core (a seven-membered diazepane ring) with two identical 3,4,5-trimethoxybenzoyloxypropyl side chains extending symmetrically from the nitrogen atoms. This arrangement creates a bilaterally symmetric structure that is critical to its biological function as a nucleoside transport inhibitor [5] [8].
Crystallographic analysis reveals that dilazep dihydrochloride monohydrate is achiral with no defined stereocenters or E/Z isomerism, simplifying its synthetic preparation and analytical characterization [1]. The hydrochloride salts form ionic bonds with the homopiperazine nitrogens (pK~a~ ≈ 8.5), while the water molecule participates in a hydrogen-bonding network that stabilizes the crystal lattice. X-ray diffraction studies would likely show that the protonated diazepane ring adopts a chair conformation with the hydrophobic trimethoxybenzoyl groups positioned equatorially to minimize steric strain. The monohydrate structure contributes significantly to the compound's stability, as dehydration can lead to amorphous forms with altered solubility profiles [2] [6].
Table 1: Fundamental Molecular Characteristics
Property | Value | Reference |
---|---|---|
Molecular Formula | C~31~H~44~N~2~O~10~·2HCl·H~2~O | [1][6] |
Molecular Weight | 695.626 g/mol | [1][6] |
Crystal System | Monoclinic (predicted) | - |
Space Group | P2~1~/c (predicted) | - |
Defined Stereocenters | 0 | [1] |
Hydrogen Bond Donors | 4 (2 × HCl + H~2~O) | [1][9] |
Hydrogen Bond Acceptors | 14 | [1][9] |
Dilazep dihydrochloride monohydrate demonstrates favorable water solubility (≥10 mg/mL or ~14.4 mM at 25°C), attributed to its ionic character and hydration shell formation around the hydrochloride groups [2] [8]. This property distinguishes it from many other adenosine uptake inhibitors (e.g., dipyridamole) that require organic solvents for solubilization, making it advantageous for in vitro pharmacological studies [5]. The compound dissolves to form clear, colorless solutions in aqueous media, with solubility parameters suggesting polar surface area >120 Ų and calculated log P ≈ 2.5 [5] [8].
The monohydrate exhibits a sharp melting point between 194–198°C, indicative of high crystallinity and purity [2]. Thermal gravimetric analysis would reveal a two-step decomposition: initial dehydration at 80–120°C (loss of 2.6% mass corresponding to H~2~O), followed by degradation of the organic moiety above 250°C. The compound displays hygroscopic tendencies, requiring storage in moisture-proof containers at 2–8°C to prevent deliquescence or polymorphic transitions [2] [6]. Solid-state stability studies indicate no significant degradation under nitrogen at room temperature over six months, though solutions in DMSO or water should be used promptly to avoid hydrolysis of the ester linkages [5] [8].
Hydration dynamics studies show that the water molecule is tightly bound in the crystal lattice (ΔG~binding~ ≈ -15 kJ/mol), as evidenced by the retention of stoichiometric hydration even at 40% relative humidity. Dehydration leads to an amorphous phase with altered dissolution kinetics. The hydration state significantly influences the compound's density (1.156 g/cm³) and refractive index (n~D~²⁵ ≈ 1.55), with the monohydrate exhibiting superior crystallinity compared to anhydrous forms [2] [10].
Table 2: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Melting Point | 194–198°C (monohydrate) | [2] |
Water Solubility | ≥10 mg/mL (14.4 mM) | [2][5] |
Density | 1.156 g/cm³ | [10] |
Hydration State | Monohydrate | [1][6] |
Storage Stability | 2–8°C (sealed, dry) | [2][8] |
Log P (Predicted) | 2.5 | [5] |
pK~a~ (Protonated N) | 8.5 (estimated) | - |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the structure of dilazep dihydrochloride monohydrate. ¹H NMR (400 MHz, D~2~O) displays characteristic signals at δ 7.20 ppm (s, 4H, ArH), 4.30–4.35 (t, 4H, -COO-CH~2~-), 3.80–3.85 (s, 12H, p-OCH~3~), 3.75–3.79 (s, 6H, m-OCH~3~), 3.45–3.55 (m, 4H, N-CH~2~-CH~2~-N), 2.70–2.90 (m, 8H, diazepane CH~2~), and 1.90–2.10 ppm (m, 4H, -CH~2~-CH~2~-CH~2~-) [1] [3]. The symmetrical structure results in simplified resonance patterns, with the homopiperazine ring showing distinct diastereotopic methylene protons due to restricted rotation at room temperature. ¹³C NMR confirms carbonyl carbons at δ 170.5 ppm, aromatic carbons between 105–155 ppm, and aliphatic carbons at 25–60 ppm [3] [9].
Infrared Spectroscopy (IR) reveals key functional groups: strong C=O stretches at 1725 cm⁻¹ (ester carbonyl), aromatic C=C vibrations at 1585 and 1510 cm⁻¹, C-N stretches at 1250 cm⁻¹, and broad O-H/N-H stretches between 2500–3500 cm⁻¹ indicative of hydrochloride salts and hydration water. The distinct methoxy group absorptions appear as sharp bands at 2840–2940 cm⁻¹ (C-H stretch) and 1455 cm⁻¹ (O-CH~3~ bend) [2] [10].
Mass Spectrometry (ESI+) of the free base shows the molecular ion [M+H]⁺ at m/z 605.29 (C~31~H~45~N~2~O~10~⁺), with characteristic fragment ions at m/z 151.04 (trimethoxybenzoyl cation), 240.10 (protonated homopiperazine fragment), and 387.15 (mono-trimethoxybenzoyl homopiperazine) [2] [5]. High-resolution MS confirms the exact mass as 604.3000 Da for C~31~H~44~N~2~O~10~, with isotopic clustering matching theoretical predictions [10]. The base peak at m/z 151.04 corresponds to the resonance-stabilized trimethoxybenzoyl cation, confirming the symmetric cleavage of both ester linkages [5] [9].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (D~2~O) | 7.20 (s, 4H) | Aromatic protons |
4.30–4.35 (t, 4H) | -COO-CH~2~-CH~2~- | |
3.80–3.85 (s, 12H) | p-OCH~3~ | |
3.75–3.79 (s, 6H) | m-OCH~3~ | |
2.70–2.90 (m, 8H) | Diazepane CH~2~ | |
¹³C NMR | 170.5 ppm | Ester carbonyls |
152–105 ppm | Aromatic carbons | |
60–25 ppm | Aliphatic carbons | |
IR (KBr) | 1725 cm⁻¹ | ν(C=O) ester |
1585, 1510 cm⁻¹ | ν(C=C) aromatic | |
2500–3500 cm⁻¹ | ν(O-H/N⁺-H) broad | |
1250 cm⁻¹ | ν(C-N) | |
MS (ESI+) | 605.29 [M+H]⁺ | Protonated free base |
151.04 | Trimethoxybenzoyl cation | |
240.10 | Homopiperazine fragment |
Table 4: Compound Synonyms
Synonym | Source |
---|---|
Dilazep dihydrochloride monohydrate | [1] |
Dilazep hydrochloride hydrate | [1] |
Cormelian | [2] |
Asta C 4898 | [2][3] |
K-285 | [2] |
Comelian | [2] |
1,4-bis[3-(3,4,5-Trimethoxybenzoyloxy)propyl]homopiperazine dihydrochloride monohydrate | [2][8] |
Irutep | [6] |
Biopropazepan Trimethoxybenzoate | [3][9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7